molecular formula C8H9N3S2 B2515603 N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 343374-14-1

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2515603
CAS No.: 343374-14-1
M. Wt: 211.3
InChI Key: QQHCNHFIVXEYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H9N3S2 and its molecular weight is 211.3. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Agent Development N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine derivatives have been investigated for their potential as anticancer agents. For instance, microwave-assisted synthesis has been used to produce bioactive benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, showing inhibitory effects on colorectal cancer cell proliferation (Loidreau et al., 2020). Additionally, a study on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

2. Kinase Inhibition Some derivatives of this compound have been designed as inhibitors of CLK1 and DYRK1A kinases, which are significant in certain diseases. The crystal structure of these compounds has been analyzed to understand their potential as kinase inhibitors (Guillon et al., 2013).

3. Fluorescence Properties The compound and its derivatives have been explored for their solid-state fluorescence properties. For example, a study synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and evaluated their emission properties (Yokota et al., 2012).

4. Antioxidant Activity Research has also been conducted on the antioxidant activity of derivatives of this compound. A study synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, showing significant radical scavenging activity (Kotaiah et al., 2012).

5. Antibacterial Activity The antibacterial properties of derivatives of this compound have been studied. For instance, a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, synthesized from this compound, displayed antistaphylococcal activity (Kostenko et al., 2008).

Future Directions

The future directions for the study of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis, particularly in the context of developing a drug combination targeting energy metabolism . Further studies could also focus on optimizing its synthesis and improving its potency against different mycobacterial strains.

Properties

IUPAC Name

N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCNHFIVXEYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1SC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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